1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone
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Overview
Description
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with a benzhydryl group and an indole moiety. Compounds with such structures are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Substitution with Benzhydryl Group: The benzhydryl group can be introduced via nucleophilic substitution reactions.
Attachment of Indole Moiety: The indole moiety can be attached through various coupling reactions, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Potential therapeutic applications, including as an antipsychotic or antidepressant agent.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-1-yl)propane: Similar structure but with a propane chain instead of an ethanone.
Uniqueness
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its unique structure allows for specific interactions with biological targets, potentially leading to unique therapeutic effects.
Properties
Molecular Formula |
C27H27N3O |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-indol-1-ylethanone |
InChI |
InChI=1S/C27H27N3O/c31-26(21-30-16-15-22-9-7-8-14-25(22)30)28-17-19-29(20-18-28)27(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-16,27H,17-21H2 |
InChI Key |
YLWFIZLIYRHENV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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